molecular formula C29H26Si B6360227 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane CAS No. 201036-76-2

1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane

Cat. No.: B6360227
CAS No.: 201036-76-2
M. Wt: 402.6 g/mol
InChI Key: RUNQHLIPBJXJLH-UHFFFAOYSA-N
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Description

1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane: is an organosilicon compound characterized by the presence of two fluorenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane typically involves the reaction of fluorenyl lithium with dichlorodimethylsilane. The reaction proceeds as follows:

    Formation of Fluorenyl Lithium: Fluorene is treated with n-butyllithium to form fluorenyl lithium.

    Reaction with Dichlorodimethylsilane: The fluorenyl lithium is then reacted with dichlorodimethylsilane to yield this compound.

The reaction conditions generally involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organosilicon chemistry techniques. This includes the use of large-scale reactors and careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The fluorenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.

Scientific Research Applications

1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has several scientific research applications, including:

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.

Mechanism of Action

The mechanism by which 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane exerts its effects depends on the specific application. In materials science, its unique structure allows for efficient charge transport and light emission. In catalysis, the silicon center can facilitate various chemical transformations through coordination with substrates and reagents.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(fluoren-9-yl)ethane: Similar structure but lacks the silicon atom.

    1,1,2,2-Tetramethyl-1,2-disilane: Contains two silicon atoms but lacks the fluorenyl groups.

    Fluorenylsilane: Contains a single fluorenyl group attached to silicon.

Uniqueness

1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is unique due to the combination of fluorenyl groups and a silicon center, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

IUPAC Name

9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNQHLIPBJXJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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